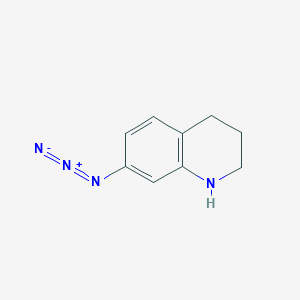

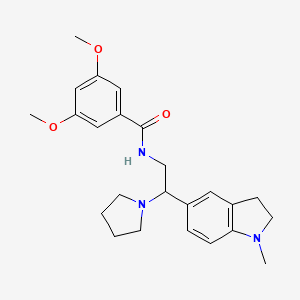

7-Azido-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . It can also be prepared from 1-indanone (benzocyclopentanone) .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline is a colorless oily liquid . The precise values of the rotational constants, 14 N nuclear hyperfine coupling parameters and centrifugal distortion parameters were determined from the measured transition frequencies .Applications De Recherche Scientifique

Neuroprotective Research

Tetrahydroquinoline compounds have been studied for their neuroprotective properties. For instance, a derivative, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has demonstrated potential in experimental Parkinson’s disease by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis .

Antioxidant Activity

The presence of OH groups in the structure of tetrahydroquinoline compounds affects their antioxidant activity. This property can be leveraged in scientific research to explore potential therapeutic applications .

Synthesis Inhibitors

Some tetrahydroquinoline derivatives have been synthesized as leukotriene synthesis inhibitors. These compounds could be useful in research related to inflammatory diseases .

NDMA Antagonists

1,2,3,4-Tetrahydroquinoline-2,2,4-trione oximes have been developed to act as antagonists of NMDA in glycine receptors and are also found to be used as agents against neurodegenerative diseases such as Alzheimer’s disease .

Cascade Reactions

Highly substituted tetrahydroquinolines have been synthesized using cascade reactions involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. This method can be applied in various synthetic chemistry research applications .

Chemical Synthesis

Tetrahydroquinolines are used in chemical synthesis as intermediates for various organic compounds. Their reactivity and structural properties make them valuable in the development of new pharmaceuticals and materials .

Orientations Futures

Mécanisme D'action

Target of Action

Tetrahydroquinoline derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that tetrahydroquinoline derivatives can interact with their targets, leading to changes at the molecular level .

Result of Action

Tetrahydroquinoline derivatives are known to have diverse biological activities .

Propriétés

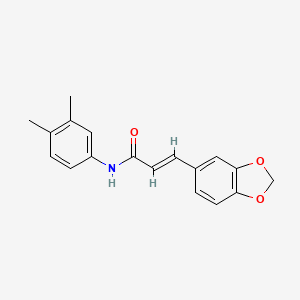

IUPAC Name |

7-azido-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAOYNQNKSNYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N=[N+]=[N-])NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)

![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)

![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)